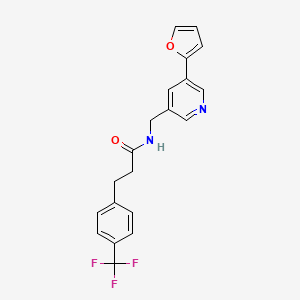

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound featuring a furan ring, a pyridine ring, and a trifluoromethyl-substituted phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-(furan-2-yl)pyridine intermediate. This can be achieved through a Suzuki coupling reaction between 5-bromo-2-furancarboxaldehyde and 3-pyridylboronic acid in the presence of a palladium catalyst.

Next, the intermediate undergoes a reductive amination with 3-(4-(trifluoromethyl)phenyl)propanal to form the final product. The reaction conditions often include the use of a reducing agent such as sodium triacetoxyborohydride in an anhydrous solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and reagents are chosen to minimize waste and improve the overall efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of a nitro group results in the corresponding amine.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds that share structural similarities with N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide. For instance, derivatives containing furan and pyridine rings have been investigated for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that certain pyridine derivatives exhibit potent activity against various cancer cell lines, including ovarian and lung cancers. The study reported percent growth inhibitions (PGIs) ranging from 51% to 86% across different cell lines, suggesting a promising avenue for further investigation into similar compounds like this compound) .

| Cell Line | PGI (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

| HOP-92 | 67.55 |

Neuropharmacological Applications

Compounds with similar structures have also been explored for their neuroprotective effects. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The synthetic routes often include:

- Formation of the Furan-Pyridine Intermediate : This involves coupling reactions that create the core structure.

- Introduction of Functional Groups : The trifluoromethyl group can be introduced using fluorination techniques.

- Final Amide Formation : The compound is finalized through amide bond formation.

In addition to anticancer and neuropharmacological applications, the biological activity of related compounds has been evaluated for antifungal and insecticidal properties. For instance, novel trifluoromethyl pyrimidine derivatives have shown promising results against various fungal strains and agricultural pests .

Antifungal Activity Example

A recent study assessed antifungal efficacy at concentrations of 50 µg/mL, revealing several compounds with significant activity against common pathogens.

| Compound ID | Fungal Strain | Activity (Zone of Inhibition) |

|---|---|---|

| Compound 1 | Candida albicans | 15 mm |

| Compound 2 | Aspergillus niger | 18 mm |

Mécanisme D'action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methylphenyl)propanamide

- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-chlorophenyl)propanamide

- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-fluorophenyl)propanamide

Uniqueness

Compared to similar compounds, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the presence of the trifluoromethyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.

Activité Biologique

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features, including the furan and pyridine moieties, suggest possible interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group may enhance lipophilicity and binding affinity, potentially leading to inhibition of certain enzymatic activities or modulation of receptor functions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing furan and pyridine rings have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with trifluoromethyl substitutions have been noted for their enhanced potency in inhibiting tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis |

| Compound B | A549 | 26.00 | Autophagy |

| Compound C | Hep-2 | 3.25 | Cell Cycle Arrest |

Anti-inflammatory Activity

Compounds similar to this compound have also been evaluated for anti-inflammatory properties. The presence of the furan ring has been associated with the inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

- Study on Cytotoxicity : A study investigated the cytotoxic effects of a related compound on various cancer cell lines, demonstrating an IC50 value of 12.50 µM against SF-268 cells, indicating significant potency .

- Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory effects of pyridine derivatives, where compounds exhibited inhibition of TNF-alpha production in macrophages, showcasing their potential in treating inflammatory conditions .

Propriétés

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2/c21-20(22,23)17-6-3-14(4-7-17)5-8-19(26)25-12-15-10-16(13-24-11-15)18-2-1-9-27-18/h1-4,6-7,9-11,13H,5,8,12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSIUSREKMXVRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.